N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide (CAS 2034228-88-9, molecular formula C16H15N5O, molecular weight 293.33 g/mol) is a synthetic small-molecule picolinamide derivative incorporating a 1-methyl-1H-pyrazol-5-yl substituent at the 6-position of a central pyridine ring, linked via a methylene bridge to a picolinamide (pyridine-2-carboxamide) moiety. The compound belongs to the broader pyrazolylaminopyridine chemotype, a scaffold class extensively characterized as inhibitors of Focal Adhesion Kinase (FAK) and other tyrosine kinases.

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 2034228-88-9
Cat. No. B2606680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide
CAS2034228-88-9
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESCN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC=N3
InChIInChI=1S/C16H15N5O/c1-21-15(7-9-20-21)13-6-5-12(10-18-13)11-19-16(22)14-4-2-3-8-17-14/h2-10H,11H2,1H3,(H,19,22)
InChIKeyQLYBVLMQGMASDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-((6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide (CAS 2034228-88-9): Structural Identity and Kinase-Targeted Scaffold Class


N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide (CAS 2034228-88-9, molecular formula C16H15N5O, molecular weight 293.33 g/mol) is a synthetic small-molecule picolinamide derivative incorporating a 1-methyl-1H-pyrazol-5-yl substituent at the 6-position of a central pyridine ring, linked via a methylene bridge to a picolinamide (pyridine-2-carboxamide) moiety. The compound belongs to the broader pyrazolylaminopyridine chemotype, a scaffold class extensively characterized as inhibitors of Focal Adhesion Kinase (FAK) and other tyrosine kinases [1]. Picolinamide-bearing heterocycles have been optimized across multiple kinase targets, including LRRK2, ALK, Syk, and PIM kinases, establishing this scaffold family as a privileged chemotype for ATP-competitive kinase inhibition [2]. The specific substitution pattern—featuring the 1-methylpyrazole at the pyridine C6 position and the picolinamide linked through a methylene spacer at the pyridine C3 position—defines a unique connectivity vector that differentiates this compound from regioisomeric analogs within the picolinamide-pyrazole chemical space.

Why Generic Substitution Fails: Regioisomeric Specificity of N-((6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide (CAS 2034228-88-9)


Within the picolinamide-pyrazole chemical space, subtle differences in pyrazole substitution position (C4 vs. C5 of the pyrazole ring) and pyridine connection point (C2, C5, or C6 of the central pyridine) produce profound differences in target binding geometry and biological activity [1]. The target compound features the 1-methylpyrazol-5-yl group attached at the pyridine C6 position, with the methylene-picolinamide linker at C3—a connectivity distinct from the 4-pyrazolyl isomer series (e.g., N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide, CAS 2034228-91-4) and the 5-pyridinyl isomer series (e.g., N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide). In picolinamide-based kinase inhibitor programs, the heteroaryl C–H hinge binding region and linker connectivity have been shown to be critical determinants of both potency and off-target selectivity, particularly against CLK2 [2]. Simple substitution with a regioisomeric analog, even one sharing identical molecular formula and molecular weight (C16H15N5O, 293.33), introduces altered nitrogen presentation to the kinase hinge and modified spatial orientation of the picolinamide carbonyl, fundamentally changing target engagement profiles. Procurement of the exact CAS-numbered compound rather than a generic picolinamide-pyrazole derivative is therefore essential for experimental reproducibility in structure-activity relationship (SAR) studies and kinase profiling campaigns.

Quantitative Differentiation Evidence for N-((6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide (CAS 2034228-88-9)


Regioisomeric Connectivity Differentiation: 6-(Pyrazol-5-yl) vs. 5-(Pyrazol-4-yl) Pyridine Substitution Patterns

The target compound positions the 1-methyl-1H-pyrazol-5-yl group at the pyridine C6 position with the methylene-picolinamide linker at C3. The most closely related regioisomer, N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide, places the pyrazole at C5 via the C4 position of the pyrazole ring. In the broader picolinamide-pyrazole class, changing the pyrazole attachment point from C5 to C4 of the pyrazole alters the vector angle of the N-methyl group relative to the kinase hinge-binding region [1]. Within the FAK pyrazolylaminopyridine patent series, compounds bearing the aminopyrazole at the pyridine C2 position (rather than C6) showed distinct potency profiles, with the C2-connected aminopyrazole described as conferring improved selectivity over other kinases and reduced cytochrome P450 reactivity [1]. Furthermore, in the LRRK2 picolinamide optimization program, modification of the heteroaryl C–H hinge binder from one regioisomer to another resulted in substantial shifts in both LRRK2 potency and CLK2 off-target selectivity, demonstrating that identical molecular formulas do not guarantee equivalent target engagement [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Class-Level FAK Kinase Inhibition Potential: Pyrazolylaminopyridine Scaffold Benchmarking

The target compound belongs to the pyrazolylaminopyridine chemotype defined in GlaxoSmithKline's FAK inhibitor patent family (US 2010/0113475 A1 and related filings), which describes compounds of formula (I) featuring a pyrazolyl-substituted pyridine core as potent inhibitors of Focal Adhesion Kinase [1]. Within this patent class, the combination of an aminopyrazole at the pyridine C2 position and a hydroxamic acid ester function on a phenyl ring provided 2- to 5-fold increases in FAK potency compared with corresponding amide analogs in in vitro biochemical assays, along with improved selectivity for FAK over other kinases [1]. The pyrazole moiety was specifically noted to reduce reactivity in cytochrome P450 enzymes, contributing to an improved safety profile. While the exact target compound (bearing a picolinamide at the C3-methylene position rather than a phenyl-based substituent) was not explicitly exemplified, the 6-(1-methyl-1H-pyrazol-5-yl)pyridine substructure shares the critical pharmacophoric elements needed for FAK hinge binding [1]. For comparison, GSK2256098 (CHEMBL4742157), a clinical-stage FAK inhibitor from the same patent family, demonstrated an IC50 of 0.4 nM against recombinant FAK and 8.5 nM in cellular FAK autophosphorylation assays (U87MG cells, pY397) [2].

Focal Adhesion Kinase Tyrosine Kinase Inhibition Cancer Therapeutics

Picolinamide Amide Linker SAR: Inferred Impact on Kinase Selectivity Versus Off-Target CLK2

In the picolinamide-derived LRRK2 inhibitor optimization program, the initial lead compound 1 (bearing a picolinamide core) demonstrated LRRK2 potency but was compromised by significant off-target inhibition of CLK2 [1]. Systematic modification of the heteroaryl C–H hinge binder and linker region ultimately yielded compound 23 (ethyl trifluoromethyl pyrazole), which achieved excellent LRRK2 potency with substantially expanded selectivity versus CLK2. Key matched molecular pairs 17 and 18 within this series demonstrated that linker geometry and heteroaryl identity directly controlled the brain penetration and selectivity profiles [1]. The target compound's methylene-linked picolinamide at the pyridine C3 position represents a distinct linker geometry from the directly coupled or ethylene-bridged analogs explored in the LRRK2 program. Additionally, picolinamide-based ALK inhibitors (US 8,859,546) have demonstrated that the position and substitution of the picolinamide amide relative to the heteroaryl core modulate kinase selectivity across the kinome [2].

Kinase Selectivity CLK2 Off-Target Picolinamide SAR

Physicochemical Differentiation: Calculated Drug-Likeness Parameters Relative to Picolinamide-Pyrazole Isomers

The target compound (MW 293.33, C16H15N5O) possesses a molecular weight and lipophilicity profile (calculated cLogP approximately 2.1–2.3 based on the pyridine-picolinamide-pyrazole scaffold) that places it within favorable oral drug-like chemical space (Lipinski Rule of 5 compliant: MW < 500, HBD = 1, HBA = 5, cLogP < 5) [1]. The hydrogen bond acceptor count (5: two pyridine N atoms, two pyrazole N atoms, and one amide carbonyl oxygen) and single hydrogen bond donor (amide NH) provide a balanced polarity profile. In comparison, clinically evaluated FAK inhibitors from the same scaffold class exhibit a range of physicochemical properties: GSK2256098 (MW 414.89, cLogP ~3.5, HBD = 2, HBA = 6) is larger and more lipophilic; PF-562271 (MW 424.5) is also heavier. The lower molecular weight of the target compound (293.33 vs. 414–425 for clinical FAK inhibitors) may confer advantages in ligand efficiency metrics, which are critical parameters in fragment-based and early lead optimization programs [2].

Drug-Likeness Physicochemical Properties Lead Optimization

Recommended Research Application Scenarios for N-((6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide (CAS 2034228-88-9)


Kinase Profiling and FAK Selectivity Screening Panels

The pyrazolylaminopyridine scaffold, validated through the GSK FAK inhibitor program [1], positions CAS 2034228-88-9 as a structural probe for FAK and potentially other tyrosine kinase targets. Researchers conducting kinome-wide selectivity profiling can use this compound as a representative of the 6-(pyrazol-5-yl)pyridine connectivity series to assess how the specific substitution pattern influences kinase selectivity fingerprints relative to the clinical benchmark GSK2256098 (C2-aminopyrazole connectivity) [1]. The compound's lower molecular weight (293.33) and favorable ligand efficiency metrics make it a suitable starting point for fragment-based or structure-guided optimization campaigns targeting FAK-dependent cancers, including breast, colon, and glioblastoma models where FAK overexpression has been documented [2].

Structure-Activity Relationship (SAR) Studies on Picolinamide Linker Geometry

The methylene-bridged picolinamide at the pyridine C3 position represents a specific linker geometry within the broader picolinamide-pyrazole SAR landscape. Medicinal chemistry teams engaged in optimizing kinase inhibitor selectivity—particularly against the CLK2 off-target that has complicated LRRK2 and other picolinamide-based programs [3]—can use CAS 2034228-88-9 as a comparator compound to evaluate how C3-methylene-picolinamide connectivity compares with alternative linker geometries (direct amide, ethylene-bridged, or reversed amide). Systematic head-to-head comparisons with regioisomeric analogs (C5-substituted pyridines bearing pyrazol-4-yl groups) would elucidate the contribution of pyridine substitution position to kinase binding and selectivity.

Computational Chemistry and Docking Studies on Pyrazolylaminopyridine Hinge Binding

The 1-methyl-1H-pyrazol-5-yl group at the pyridine C6 position presents a distinct hydrogen-bonding pharmacophore for computational modeling of ATP-competitive kinase inhibitors [1]. Researchers utilizing molecular docking, molecular dynamics simulations, or free energy perturbation (FEP) calculations can employ CAS 2034228-88-9 as a test ligand to validate docking poses against FAK and related kinase crystal structures, comparing predicted binding modes with those of structurally characterized pyrazolylaminopyridines. The compound's compact size (22 heavy atoms, 5 rotatable bonds) reduces conformational sampling complexity, making it computationally tractable for rigorous binding free energy calculations.

Chemical Biology Tool for Cellular FAK Signaling Studies

Based on class-level precedent, compounds bearing the pyrazolylaminopyridine core have demonstrated cellular FAK inhibition as measured by reduction in Y397 autophosphorylation in multiple human cancer cell lines, including U87MG glioblastoma, A549 lung adenocarcinoma, and OVCAR8 ovarian cancer cells [2]. CAS 2034228-88-9 can serve as a chemical probe for interrogating FAK-dependent signaling pathways (including integrin-mediated adhesion, migration, and survival signaling) in appropriate cellular models. Researchers should confirm the compound's cellular FAK IC50 experimentally, as target engagement data specific to this compound are not available in the public domain. Inclusion of GSK2256098 or PF-562271 as positive controls is recommended to benchmark cellular potency.

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